5-Nitro-2-phenoxypyridine
Overview
Description
5-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol It is a nitro-substituted phenoxypyridine, characterized by the presence of a nitro group (-NO2) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring
Preparation Methods
The synthesis of 5-Nitro-2-phenoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:
Reaction Setup: Dissolve phenol (1.0 g, 10.6 mmol) in DMF (20 ml).
Addition of Base: Add NaH (430 mg, 10.51 mmol) to the solution and stir.
Addition of Reactant: Add 2-chloro-5-nitropyridine (1.68 g, 10.6 mmol) to the mixture.
Reaction Conditions: Stir the mixture at room temperature for 8 hours.
Product Isolation: Filter, wash, and dry the product under reduced pressure to obtain this compound as a solid (yield99%).
Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents and conditions used in these reactions include SnCl2 for reduction and various nucleophiles for substitution reactions. Major products formed include 5-amino-2-phenoxypyridine from reduction and substituted phenoxypyridines from nucleophilic substitution.
Scientific Research Applications
5-Nitro-2-phenoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of pesticides and other agrochemicals due to its bioactive scaffold.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-phenoxypyridine include other nitro-substituted pyridines and phenoxypyridines. These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- 2-Chloro-5-nitropyridine
- 5-Amino-2-phenoxypyridine
- 2-Phenoxypyridine
Properties
IUPAC Name |
5-nitro-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGOFKIRXYJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390666 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28222-02-8 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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